1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
Description
1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is a brominated imidazo-pyrazine derivative with a methyl substituent at position 3 and a tetrahydro-pyrazine backbone. Its molecular formula is C₆H₁₀BrCl₂N₃ (molar mass: 274.97 g/mol), and it exists as a dihydrochloride salt to enhance solubility and stability . This compound is part of a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their bioactivity and structural versatility.
Properties
IUPAC Name |
1-bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3.2ClH/c1-5-10-7(8)6-4-9-2-3-11(5)6;;/h9H,2-4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCETYCPJOZQIML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1CCNC2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrCl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride typically involves the bromination of a suitable precursor. One common method involves the reaction of 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions:
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce hydroxylated or carboxylated products .
Scientific Research Applications
1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting G-protein-coupled receptors (GPCRs) and other biological targets.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The bromine atom and the tetrahydroimidazo ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differences are summarized below:
Key Observations :
- The bromo substituent enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methyl group at position 3 in the target compound may sterically hinder interactions compared to non-methylated analogs .
Physico-Chemical Properties
- Solubility : The dihydrochloride form of the target compound improves aqueous solubility compared to neutral analogs (e.g., 7-benzyl derivative) .
- Stability : Brominated derivatives are generally stable at room temperature but may degrade under prolonged light exposure .
- Melting Points : While specific data for the target compound is unavailable, related bromo-imidazo-pyrazines (e.g., compound in ) exhibit melting points >200°C, indicating high thermal stability.
Biological Activity
1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is a heterocyclic compound notable for its unique imidazo-pyrazine framework. This compound has garnered attention for its potential biological activities, particularly as an orexin receptor antagonist. The orexin system plays a critical role in regulating arousal, wakefulness, and appetite, making this compound a candidate for therapeutic applications in sleep disorders and memory enhancement.
- Molecular Formula : CHBrClN
- Molecular Weight : 289.00 g/mol
- CAS Number : 2193066-87-2
The primary biological activity of 1-bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is attributed to its interaction with orexin receptors. By acting as an antagonist, it modulates orexin signaling pathways, which may lead to decreased alertness and increased duration of rapid eye movement (REM) and non-REM (NREM) sleep. This mechanism suggests potential applications in treating conditions such as insomnia and post-traumatic stress disorder (PTSD) by enhancing sleep quality and memory function.
Biological Activity Summary
The following table summarizes the biological activities associated with 1-bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine:
| Biological Activity | Description |
|---|---|
| Orexin Receptor Antagonism | Modulates orexin signaling; potential treatment for sleep disorders |
| Sleep Enhancement | Increases REM and NREM sleep duration |
| Memory Function Improvement | May enhance cognitive functions in models of PTSD |
Study on Sleep Disorders
In a recent study evaluating the effects of 1-bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine on sleep patterns, researchers found that administration of the compound resulted in significant increases in both REM and NREM sleep durations in rodent models. The study highlighted its potential utility in managing insomnia and related disorders by effectively modulating the orexin system .
Memory Enhancement Research
Another investigation focused on the cognitive effects of this compound in a PTSD model demonstrated that it not only improved sleep quality but also positively impacted memory retention. The results indicated that the compound could serve as a therapeutic agent for individuals suffering from memory impairments associated with traumatic experiences .
Synthesis and Derivatives
The synthesis of 1-bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves multiple steps that allow for the generation of various derivatives with potentially enhanced pharmacological properties. These derivatives are being explored for their unique biological activities and therapeutic potentials.
| Derivative | Unique Features |
|---|---|
| 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | Lacks bromination; may exhibit different biological activity |
| 1-Bromo-5,6-dihydroimidazo[1,5-a]pyrazine | Different saturation level; varied pharmacodynamics |
| 3-Ethyl-5,6-dihydroimidazo[1,5-a]pyrazine | Ethyl substitution may alter solubility and receptor interactions |
Q & A
What synthetic methodologies are effective for preparing brominated tetrahydroimidazopyrazine derivatives?
Basic Question
The synthesis of brominated tetrahydroimidazopyrazine derivatives often involves halogenation strategies or multi-step one-pot reactions. For example, bromination of preformed imidazopyrazine scaffolds can be achieved using reagents like (N-bromosuccinimide) under controlled conditions. Alternatively, one-pot reactions combining cyclization and halogenation steps (e.g., using bromo-substituted aryl precursors) have been reported to yield structurally related compounds in ~55–71% yields . Key parameters include temperature control (e.g., 90°C for 30 minutes) and stoichiometric optimization of brominating agents .
Methodological Considerations:
- Halogenation: Use anhydrous conditions to avoid side reactions.
- Purification: Recrystallization from hexane or pentane improves purity .
How can NMR and HRMS data resolve structural ambiguities in brominated imidazopyrazines?
Basic Question
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. For example:
- NMR: Signals in the δ 7.0–8.0 ppm range indicate aromatic protons, while δ 2.5–4.0 ppm corresponds to tetrahydro ring protons. Methyl groups (e.g., at position 3) appear as singlets near δ 2.1–2.3 ppm .
- HRMS: Calculated vs. observed mass discrepancies (e.g., 550.0978 vs. 550.0816) confirm molecular formula accuracy .
Advanced Consideration:
Discrepancies in chemical shifts between studies may arise from solvent polarity (e.g., DMSO vs. CDCl) or salt formation (dihydrochloride vs. trifluoroacetate salts). Cross-referencing with IR (e.g., carbonyl stretches at 1700–1750 cm) mitigates misinterpretation .
What strategies optimize reaction yields in brominated heterocycle synthesis?
Advanced Question
Yield optimization requires balancing reactant stoichiometry, temperature, and catalyst use:
- Catalytic Systems: Silylformamidine enhances nucleophilic substitution in bromination, achieving yields up to 90% .
- Temperature Gradients: Heating at 90°C for 30 minutes minimizes side-product formation .
- Flow Chemistry: Continuous flow systems improve reproducibility for sensitive intermediates, reducing decomposition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
